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1-(Propan-2-yl)piperazine-2,3-dione Documentation Hub

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  • Product: 1-(Propan-2-yl)piperazine-2,3-dione
  • CAS: 59702-33-9

Core Science & Biosynthesis

Foundational

1-isopropylpiperazine-2,3-dione CAS number and synonyms

[1][2] Introduction & Core Identity 1-Isopropylpiperazine-2,3-dione is a specialized heterocyclic building block belonging to the 2,3-diketopiperazine class. It serves as a critical intermediate in the synthesis of beta-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Core Identity

1-Isopropylpiperazine-2,3-dione is a specialized heterocyclic building block belonging to the 2,3-diketopiperazine class. It serves as a critical intermediate in the synthesis of beta-lactam antibiotics (specifically ureidopenicillins) and increasingly in the design of kinase inhibitors where a rigid, polar scaffold is required to orient substituents in 3D space.

Unlike its symmetrical analogs, the N-isopropyl substitution introduces steric bulk that modulates the solubility and metabolic stability of downstream pharmaceutical candidates.

Chemical Identity Table
ParameterDetail
CAS Number 59702-33-9
IUPAC Name 1-(Propan-2-yl)piperazine-2,3-dione
Common Synonyms 1-Isopropyl-2,3-dioxopiperazine; 1-(1-Methylethyl)-2,3-piperazinedione; N-Isopropyl-2,3-diketopiperazine
Molecular Formula C₇H₁₂N₂O₂
Molecular Weight 156.18 g/mol
SMILES CC(C)N1CCNC(=O)C1=O
InChI Key Predicted based on structure:[1][2] ZBEKOEYCWKIMGU-UHFFFAOYSA-N (Analogous to ethyl derivative)

Physicochemical Properties

The physical behavior of 1-isopropylpiperazine-2,3-dione is governed by the interplay between the polar amide/imide backbone and the lipophilic isopropyl group.

PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Hygroscopic nature common in diones
Melting Point 110–115 °C (Typical for class)Distinct from ethyl analog (mp ~140°C)
Solubility Soluble in Water, Methanol, DMSOHigh polarity due to dione moiety
pKa ~13.5 (Imide proton)Weakly acidic NH at position 4
LogP ~ -0.5 to 0.1Amphiphilic character

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing 1-isopropylpiperazine-2,3-dione relies on the condensation of N-isopropylethylenediamine with diethyl oxalate . This route is preferred for its atom economy and the avoidance of transition metal catalysts.

Reaction Mechanism

The reaction proceeds via a two-step nucleophilic acyl substitution:

  • Primary Amine Attack: The primary amine of the diamine attacks one ester carbonyl of diethyl oxalate, releasing ethanol and forming an oxamate intermediate.[2]

  • Cyclization: The secondary amine (sterically hindered by the isopropyl group) attacks the second ester carbonyl, closing the ring to form the six-membered diketopiperazine.

SynthesisPathway Reactant1 N-Isopropylethylenediamine (CAS 121-05-1) Intermediate Ethyl [(2-isopropylamino)ethyl]amino(oxo)acetate (Transient Intermediate) Reactant1->Intermediate Step 1: 0-5°C, EtOH Nucleophilic Attack Reactant2 Diethyl Oxalate (CAS 95-92-1) Reactant2->Intermediate Product 1-Isopropylpiperazine-2,3-dione (CAS 59702-33-9) Intermediate->Product Step 2: Reflux Cyclization Byproduct Ethanol (2 equiv) Intermediate->Byproduct

Figure 1: Synthetic pathway for 1-isopropylpiperazine-2,3-dione via condensation cyclization.

Experimental Protocol (Bench Scale)

Safety Note: Perform in a fume hood. Diethyl oxalate is toxic; diamines are corrosive.

  • Preparation: Charge a 500 mL round-bottom flask with Ethanol (Absolute, 150 mL) .

  • Addition 1: Add Diethyl Oxalate (14.6 g, 0.1 mol) and cool the solution to 0–5 °C using an ice bath.

  • Addition 2: Dropwise add N-Isopropylethylenediamine (10.2 g, 0.1 mol) diluted in 20 mL ethanol over 30 minutes. Rationale: Slow addition at low temperature favors the intermolecular reaction over polymerization.

  • Reaction: Allow to warm to room temperature, then reflux for 4–6 hours. Monitoring by TLC (MeOH:DCM 1:9) should show consumption of the diamine.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The residue typically solidifies upon cooling.

  • Purification: Recrystallize from Isopropanol/Hexane or Ethanol/Ether to yield white crystals.

Applications in Drug Discovery

Ureidopenicillin Synthesis

This compound is a direct structural analog of the side chain found in Piperacillin . The 2,3-dioxopiperazine ring acts as a bioisostere for urea, enhancing the antibiotic's penetration through the outer membrane of Gram-negative bacteria (e.g., Pseudomonas aeruginosa).

Kinase Inhibitor Scaffolds

In modern medicinal chemistry, the 2,3-dione scaffold is used to constrain the geometry of inhibitors targeting:

  • Serine/Threonine Kinases: The dione carbonyls can act as hydrogen bond acceptors in the ATP-binding pocket.

  • Peptidomimetics: The rigid ring mimics a beta-turn peptide structure, useful in disrupting protein-protein interactions.

Analytical Characterization

To validate the identity of synthesized material, the following spectral signals are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.10 (d, 6H, J=6.8 Hz, Isopropyl CH₃)

    • δ 3.35–3.45 (m, 2H, Ring CH₂)

    • δ 3.50–3.60 (m, 2H, Ring CH₂)

    • δ 4.65 (sept, 1H, Isopropyl CH)

    • δ 8.20 (br s, 1H, NH) – Exchangeable with D₂O

  • IR Spectroscopy (KBr):

    • Strong absorptions at ~1680 cm⁻¹ and ~1710 cm⁻¹ (Characteristic doublet for cyclic imides/amides).

Safety & Handling (SDS Summary)

Hazard ClassGHS CodePrecaution
Skin Irritation H315Wear nitrile gloves; wash immediately upon contact.
Eye Irritation H319Use safety goggles; rinse cautiously with water if exposed.
Respiratory H335Avoid dust generation; handle in ventilated hood.

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The compound is stable but can hydrolyze under strongly acidic or basic conditions over time.

References

  • PubChem Compound Summary. (2025). 1-(Propan-2-yl)piperazine-2,3-dione (CAS 59702-33-9). National Center for Biotechnology Information. Link

  • Fisher Scientific. (2025). 1-Ethylpiperazine-2,3-dione Reference Standard (Analogous Chemistry).Link

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines and Piperazinones.[3]Link

  • LGC Standards. (2025). Impurity Reference Materials for Penicillin Antibiotics.Link

Sources

Exploratory

Biological Activity and Synthetic Utility of N-Substituted Piperazine-2,3-dione Scaffolds

Executive Summary The piperazine-2,3-dione scaffold represents a distinct and privileged chemical space, often overshadowed by its more ubiquitous isomer, the piperazine-2,5-dione (diketopiperazine). Unlike the 2,5-isome...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine-2,3-dione scaffold represents a distinct and privileged chemical space, often overshadowed by its more ubiquitous isomer, the piperazine-2,5-dione (diketopiperazine). Unlike the 2,5-isomer, which is common in natural products, the 2,3-dione is primarily a synthetic construct designed to enforce specific conformational constraints. Its core value lies in its ability to mimic vicinal tricarbonyl systems and


-turn secondary structures  in peptides.

This technical guide analyzes the biological utility of N-substituted piperazine-2,3-diones, focusing on their role as NMDA receptor antagonists , antimicrobial agents , and peptidomimetics . It provides a self-validating synthetic protocol and critical structure-activity relationship (SAR) insights for researchers optimizing this scaffold.

Structural Philosophy & Pharmacophore Modeling

The 2,3-Dione vs. 2,5-Dione Distinction

To deploy this scaffold effectively, one must understand its unique electronic and steric profile compared to the 2,5-dione.

FeaturePiperazine-2,3-dionePiperazine-2,5-dione (DKP)
Carbonyl Position Vicinal (C2, C3)Distal (C2, C5)
Electronic Character Highly electron-deficient vicinal dicarbonyl; planar amide linkage.Amide resonance; typically more stable and less reactive.
Conformation Forces a semi-planar or twisted boat conformation; mimics

-helix turns.
Planar or slight boat; mimics peptide bonds but different spatial vector.
Key Application NMDA Antagonism ,

-lactamase inhibition.
Natural product scaffold, oncology, antifouling.[1]
The "Vicinal Tricarbonyl" Mimic

In N-substituted derivatives, particularly where N1 is acylated or part of a larger pharmacophore, the 2,3-dione motif creates an electronic environment similar to a vicinal tricarbonyl system. This is critical for:

  • Metal Chelation: The oxygen atoms can coordinate divalent cations (Mg²⁺, Zn²⁺), relevant in metalloenzyme inhibition.

  • Electrophilicity: The C2/C3 carbons are electrophilic, making them potential targets for nucleophilic residues in active sites (e.g., serine proteases or

    
    -lactamases).
    

Therapeutic Profiles & Mechanism of Action[2]

Neurology: NMDA Receptor Antagonism

The most authoritative application of the piperazine-2,3-dione scaffold is in the design of competitive N-methyl-D-aspartate (NMDA) receptor antagonists .

  • Mechanism: The 2,3-dione moiety acts as a bioisostere for the glycine or glutamate binding sites on the GluN subunits.

  • Selectivity: N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid have shown selectivity for GluN2C and GluN2D subunits over GluN2A/B.[2] This is crucial for developing analgesics with fewer psychotomimetic side effects (which are associated with GluN2A blockade).

  • Key Pharmacophore: The spatial arrangement of the dione oxygens mimics the distal carboxylates of glutamate, while the piperazine nitrogen (at physiological pH) mimics the ammonium group.

Infectious Disease: Antimicrobial & -Lactamase Inhibition

N-substituted piperazine-2,3-diones have been integrated into penicillin side chains (e.g., ureidopenicillins) to enhance activity against Gram-negative bacteria.

  • Permeability: The lipophilicity of N-alkyl/aryl substituents facilitates transport across the bacterial outer membrane (porin channels).

  • Enzyme Evasion: The steric bulk of the 2,3-dione ring can protect the

    
    -lactam ring from hydrolysis by certain 
    
    
    
    -lactamases.
  • Direct Activity: Some derivatives (e.g., 5-(aminomethyl)piperazine-2,3-dione) show intrinsic inhibitory activity against cell wall synthesis enzymes.

Self-Validating Synthetic System

Objective: Synthesize 1,4-dibenzylpiperazine-2,3-dione via the Oxalyl Chloride Condensation method. Rationale: This method is chosen for its robustness. It validates the formation of the 2,3-dione core through the immediate cessation of HCl gas evolution and the formation of a highly insoluble precipitate (in ether/hexane) or a chromatographically distinct spot.

Protocol: Oxalyl Chloride Condensation

Reagents:

  • N,N'-Dibenzylethylenediamine (1.0 eq)

  • Oxalyl Chloride (1.1 eq)

  • Triethylamine (2.2 eq) - Acid scavenger

  • Dichloromethane (DCM) - Anhydrous solvent

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Solvation: Dissolve N,N'-Dibenzylethylenediamine (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

  • Base Addition: Add Triethylamine (22 mmol) dropwise. Stir for 10 minutes.

  • Cyclization (Critical Step):

    • Dilute Oxalyl Chloride (11 mmol) in DCM (10 mL).

    • Add this solution slowly dropwise to the amine mixture over 30 minutes.

    • Observation: Vigorous evolution of HCl gas (white fumes) will occur. The reaction is self-validating when gas evolution ceases.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup:

    • Wash the organic layer with 1M HCl (to remove unreacted amine/TEA).

    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane.

Validation Checkpoints
  • TLC: The product will be significantly less polar than the starting diamine.

  • IR Spectroscopy: Look for the characteristic doublet carbonyl stretch unique to vicinal diketones, typically around 1660–1690 cm⁻¹ . This distinguishes it from the single amide stretch of open-chain intermediates.

Visualizations

Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Reagents N,N'-Dibenzylethylenediamine + Triethylamine Step1 Cool to 0°C (DCM Solvent) Reagents->Step1 Intermediate Intermediate: Bis-amido acid chloride Step1->Intermediate + Reagent 2 Reagent2 Oxalyl Chloride (Dropwise Addition) Reagent2->Intermediate Cyclization Cyclization (- 2 HCl) Intermediate->Cyclization Warm to RT Product 1,4-Dibenzylpiperazine-2,3-dione Cyclization->Product Workup & Recrystallization

Caption: Figure 1. Self-validating synthesis of piperazine-2,3-dione via oxalyl chloride condensation.

SAR Decision Logic (DOT Diagram)

SAR_Logic Core Piperazine-2,3-dione Core N1 N1/N4 Substitution Core->N1 C5 C5/C6 Substitution Core->C5 N1_Small Small Alkyl/Acid (e.g., -CH2COOH) N1->N1_Small N1_Bulky Bulky Aryl/Benzyl N1->N1_Bulky NMDA NMDA Antagonism (GluN2C/D Selectivity) N1_Small->NMDA Mimics Glu/Gly AntiBac Antimicrobial Permeability (Gram-Neg) N1_Bulky->AntiBac Increases Lipophilicity C5_Stereo Stereochemistry (cis/trans) C5->C5_Stereo Conf_Lock Conformational Lock (Peptidomimetic) C5_Stereo->Conf_Lock Conf_Lock->NMDA Receptor Fit

Caption: Figure 2. Structure-Activity Relationship (SAR) logic for optimizing biological activity.

References

  • Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. Source: Journal of Medicinal Chemistry / PMC URL:[Link]

  • 3-(aminomethyl)piperazine-2,5-dione as a novel NMDA glycine site inhibitor (Comparison with 2,3-dione). Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL:[Link]

  • Synthesis and biological activity of a series of piperazine-2,3-dione containing penicillins. Source: The Journal of Antibiotics URL:[Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines (Contextual background for synthesis). Source: Molecules / PMC URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistryOpen / ResearchGate URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 1-(Propan-2-yl)piperazine-2,3-dione in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This technical guide provides a comprehensive analysis of the predicted solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This technical guide provides a comprehensive analysis of the predicted solubility profile of 1-(Propan-2-yl)piperazine-2,3-dione, a heterocyclic compound with potential applications in medicinal chemistry. Given the absence of extensive public data on this specific molecule, this document establishes a foundational understanding by integrating theoretical solubility principles with the known properties of its constituent structural motifs: the polar piperazine-2,3-dione core and the non-polar propan-2-yl (isopropyl) substituent. We present a predicted qualitative solubility profile across a range of common organic solvents, grounded in physicochemical principles. Critically, this guide also provides a detailed, robust experimental protocol for the precise quantitative determination of solubility using the gold-standard shake-flask method, enabling researchers to generate the empirical data required for formulation, process chemistry, and drug discovery applications.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, understanding the solubility of a chemical entity is a non-negotiable prerequisite for success. Solubility dictates the choice of solvents for synthesis and purification, impacts the design of formulations, and fundamentally governs the absorption and bioavailability of a potential therapeutic agent. The piperazine scaffold and its derivatives are of significant interest in pharmacology due to their prevalence in a wide array of bioactive compounds.[1][2]

This guide focuses on 1-(Propan-2-yl)piperazine-2,3-dione. The molecule's structure, featuring a polar lactam-containing core and a lipophilic alkyl group, suggests a nuanced and interesting solubility behavior across different solvent classes. This document serves as a predictive tool and a practical methodological resource for scientists and researchers, providing both a theoretical framework for anticipating its behavior and the experimental means to validate it.

Physicochemical Characterization and Its Influence on Solubility

The solubility of a molecule is intrinsically linked to its physicochemical properties. By deconstructing 1-(Propan-2-yl)piperazine-2,3-dione, we can forecast its interactions with various solvents. The parent core, piperazine-2,3-dione, possesses two amide functionalities, making it capable of acting as both a hydrogen bond donor and acceptor.[3] The addition of the propan-2-yl group introduces a non-polar, lipophilic character.

Table 1: Key Physicochemical Properties of 1-(Propan-2-yl)piperazine-2,3-dione and Related Structures

PropertyValue (for 1-(Propan-2-yl)piperazine-2,3-dione)Source & Rationale
Molecular Formula C₇H₁₂N₂O₂Calculated
Molecular Weight 156.18 g/mol Calculated[4]
Predicted XLogP3 -0.4 to -0.8Estimated based on parent piperazine-2,3-dione (XLogP3: -1.0)[3] and addition of an isopropyl group.
Hydrogen Bond Donors 2From the N-H groups of the piperazine-dione ring.
Hydrogen Bond Acceptors 2From the carbonyl oxygens.
pKa (Conjugate Acid) ~7-8Estimated based on similar piperazine derivatives, though the electron-withdrawing effect of the adjacent carbonyls will lower the basicity of the N4 nitrogen compared to piperazine itself.[5]

Note: XLogP3 is a computed logarithm of the octanol/water partition coefficient, indicating the lipophilicity of a compound. A lower value suggests higher hydrophilicity.

The presence of both hydrogen-bonding groups and a lipophilic moiety suggests that this compound will not exhibit extreme solubility behavior but will instead be sensitive to the specific nature of the solvent.

The Thermodynamic Basis of Solubility

Solubility is governed by a thermodynamic equilibrium. The dissolution of a solid solute into a liquid solvent can be understood as a two-step process from a thermodynamic perspective:

  • Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice (Enthalpy of Fusion, ΔH_fus).

  • Solvation: Energy is released when the solute molecules form new interactions with the solvent molecules (Enthalpy of Solvation, ΔH_solv).

The overall enthalpy of the solution (ΔH_soln) is the sum of these two steps. For dissolution to be favorable, the free energy change of the process must be negative. This is achieved when the energy gained from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions. This fundamental concept is often simplified to the principle of "like dissolves like." [6]

Predicted Qualitative Solubility Profile

Based on the molecule's structure and the principles of solubility, a qualitative profile can be predicted. This serves as an essential starting point for solvent selection in experimental settings.

Table 2: Predicted Qualitative Solubility of 1-(Propan-2-yl)piperazine-2,3-dione in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModerateThe amide N-H groups and carbonyls can form strong hydrogen bonds with the hydroxyl group of the alcohols. The alkyl portion of the solvents will favorably interact with the propan-2-yl group.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), AcetoneHigh to ModerateStrong dipole-dipole interactions are expected between the polar solvent and the polar piperazine-dione ring. DMSO is an excellent solvent for hydrogen bond donors.
Non-Polar Aromatic Toluene, BenzeneModerate to LowThe propan-2-yl group will promote solubility through van der Waals forces, but the highly polar dione core will limit miscibility.
Non-Polar Aliphatic Hexane, HeptaneLow to Very LowThe energy required to break the strong intermolecular hydrogen bonds of the solute's crystal lattice is unlikely to be compensated by the weak van der Waals interactions formed with aliphatic solvents.

Experimental Protocol for Quantitative Solubility Determination

While predictions are valuable, empirical data is the definitive measure of solubility. The Saturation Shake-Flask Method is the most reliable and widely accepted technique for determining equilibrium solubility.[7][8]

Principle of the Method

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved solute is measured using a suitable analytical technique.

Detailed Step-by-Step Protocol
  • Preparation: To a series of glass vials, add an excess amount of 1-(Propan-2-yl)piperazine-2,3-dione. An amount that ensures a visible quantity of undissolved solid remains at the end of the experiment is crucial for confirming that equilibrium has been reached.[8]

  • Solvent Addition: Accurately pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or rotator housed within a temperature-controlled incubator set to the desired temperature (e.g., 25.0 °C). Agitate the samples for 24 to 48 hours. This extended period is critical to ensure the system achieves true equilibrium, especially for poorly soluble compounds.

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed in the same temperature-controlled environment for at least 4 hours. This allows the undissolved solid to settle, preventing contamination of the supernatant.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove any microscopic particulate matter.

  • Dilution and Analysis: Accurately dilute the filtered saturate with a known volume of a suitable solvent (often the mobile phase for chromatography) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Visualization: Experimental Workflow

The following diagram outlines the critical steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_analysis Analysis prep 1. Add Excess Solute to Vial add_solvent 2. Add Precise Volume of Solvent prep->add_solvent equilibrate 3. Equilibrate (24-48h) at Constant Temp add_solvent->equilibrate settle 4. Settle Undissolved Solid (≥4h) equilibrate->settle withdraw 5. Withdraw & Filter Supernatant (0.22 µm) settle->withdraw dilute 6. Dilute Sample Accurately withdraw->dilute analyze 7. Quantify by Calibrated Method (HPLC/UV) dilute->analyze result 8. Calculate Solubility (e.g., mg/mL or mol/L) analyze->result

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Analytical Quantification

A validated, stability-indicating analytical method is essential for accurate quantification.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and sensitivity. A calibration curve must be generated using at least five standards of known concentration. The peak area of the analyte in the experimental sample is then used to calculate its concentration based on this curve.

  • UV-Vis Spectrophotometry: A simpler, high-throughput alternative if the compound has a suitable chromophore and no interfering excipients are present. A standard curve of absorbance versus concentration is required.[9]

Advanced Approaches: Computational Solubility Prediction

For drug development professionals, early-stage computational prediction can guide experimental efforts. While a deep dive is beyond the scope of this guide, it is important to be aware of advanced thermodynamic models that can provide quantitative solubility estimates.[10]

  • Group Contribution Methods (UNIFAC): These models estimate the activity coefficients of compounds in a mixture based on their functional groups.[11][12] They are powerful for predicting solubility in various solvents without requiring extensive experimental data.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that uses the calculated properties of a molecule's surface to predict its behavior in different liquids.

These predictive tools, when used in conjunction with targeted experiments, can significantly accelerate the process of solvent screening and formulation development.[13]

G A Physicochemical Properties B Computational Models (e.g., UNIFAC, COSMO-RS) A->B C Predicted Solubility (Quantitative Estimate) B->C D Shake-Flask Experiment (Empirical Data) C->D Guides Experiment E Model Validation & Refinement D->E Validates Model F Informed Decision-Making (Solvent Selection, Formulation) D->F E->B Refines Model

Caption: Synergy between predictive modeling and experimental validation.

Conclusion

The solubility profile of 1-(Propan-2-yl)piperazine-2,3-dione is predicted to be highly dependent on the hydrogen-bonding capacity and polarity of the solvent. High to moderate solubility is anticipated in polar protic and aprotic solvents, with diminishing solubility in non-polar media. While this theoretical profile provides essential guidance, it is not a substitute for empirical measurement. The detailed shake-flask protocol provided herein offers a robust, self-validating system for researchers to obtain the precise quantitative data necessary for advancing their work in drug discovery, chemical synthesis, and formulation science.

References

  • Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • ACS Publications - American Chemical Society. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • PMC. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design.
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Eurekaselect.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • ResearchGate. (n.d.). Solubility prediction via a thermodynamic cycle.
  • ResearchGate. (n.d.). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water.
  • solubility experimental methods.pptx. (n.d.). Google Docs.
  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ResearchGate. (n.d.). Solubility in g/100 g of solvent of 1, 2 and 3.
  • PubChem. (n.d.). (3R)-3-(propan-2-yl)piperazine-2,5-dione.
  • Solubility of Things. (n.d.). Piperazine.
  • CymitQuimica. (n.d.). CAS 52070-67-4: 1-(prop-2-yn-1-yl)piperazine.
  • ChemScene. (n.d.). 1397200-05-3 | 1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine.
  • EPA. (2025). 1,1'-(Piperazine-1,4-diyl)di(propan-2-ol).
  • PubChem. (n.d.). 2,3-Piperazinedione.
  • Scholars Portal. (n.d.). Synthesis and Evaluation of a Series of Piperidine‐2,6‐dione‐piperazine (piperidine) Derivatives as Multireceptor Atypical Antipsychotics.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine.
  • ResearchGate. (2016). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Semantic Scholar. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties.
  • Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 1-Isopropylpiperazine-2,3-dione as a Drug Design Scaffold

Introduction: The Strategic Value of the 1-Isopropylpiperazine-2,3-dione Scaffold The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-Isopropylpiperazine-2,3-dione Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antipsychotic agents. Its prevalence stems from the unique physicochemical properties conferred by the two opposing nitrogen atoms, which allow for favorable pharmacokinetics, such as enhanced aqueous solubility and oral bioavailability.[1] Within this versatile class of heterocycles, the piperazine-2,3-dione moiety offers a rigid backbone that can be strategically functionalized to orient substituents in a precise three-dimensional space, making it an attractive starting point for the design of novel therapeutics.

The addition of an isopropyl group at the N-1 position introduces a lipophilic and sterically defined feature to the 1-isopropylpiperazine-2,3-dione scaffold. This modification can significantly influence the molecule's interaction with biological targets, potentially enhancing binding affinity and selectivity. These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and biological evaluation of derivatives based on the 1-isopropylpiperazine-2,3-dione scaffold. The protocols and methodologies outlined herein are designed to be adaptable and serve as a robust foundation for the exploration of this promising chemical entity in drug discovery programs.

Synthesis of 1-Isopropylpiperazine-2,3-dione and its Derivatives

The synthesis of 1-isopropylpiperazine-2,3-dione can be efficiently achieved through a two-step process: first, the cyclization of ethylenediamine with diethyl oxalate to form the piperazine-2,3-dione core, followed by the N-alkylation with an isopropyl halide.[2] This method provides a reliable and scalable route to the target scaffold.

Protocol 1: Synthesis of Piperazine-2,3-dione (Intermediate)

This protocol is adapted from a general method for the synthesis of N-monosubstituted piperazine-2,3-diones.[2]

Materials:

  • Ethylenediamine

  • Diethyl oxalate

  • Ethanol, absolute

  • Round-bottom flask

  • Dropping funnels (2)

  • Magnetic stirrer with heating mantle

  • Condenser

  • Filtration apparatus (Büchner funnel and flask)

  • Dioxane (for recrystallization)

Procedure:

  • In a 1000 mL three-necked round-bottom flask equipped with a magnetic stirrer, two dropping funnels, and a condenser, place 150 mL of absolute ethanol.

  • Prepare a solution of 30.0 g of ethylenediamine in 150 mL of absolute ethanol and add it to one of the dropping funnels.

  • Prepare a solution of 76.5 g of diethyl oxalate in 400 mL of absolute ethanol and add it to the second dropping funnel.

  • Cool the reaction flask to 5-10 °C using an ice bath.

  • Simultaneously, add the ethanolic solutions of ethylenediamine and diethyl oxalate dropwise to the reaction flask over a period of 1.5-2 hours, while maintaining the temperature between 5-10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 40-45 °C and stir for 3.5-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove approximately 500 mL of ethanol.

  • Cool the concentrated solution and allow it to stand for crystallization.

  • Collect the white precipitate of piperazine-2,3-dione by filtration, wash with cold ethanol, and dry. A yield of approximately 97% can be expected.[2]

  • The crude product can be further purified by recrystallization from dioxane if necessary.

Characterization of Piperazine-2,3-dione:

  • ¹H NMR (600MHz, DMSO-d₆): δ 3.16-3.17 (s, 4H, CH₂-CH₂), 7.32 (s, 2H, N-H).[2]

  • FT-IR (cm⁻¹): 3302, 3064, 2951 (N-H, C-H stretching), 1641 (C=O stretching).[2]

Protocol 2: Synthesis of 1-Isopropylpiperazine-2,3-dione

This protocol is an adaptation of a general N-alkylation procedure for piperidines and a described synthesis of a similar N-ethyl-2,3-dioxo-piperazine.[3][4]

Materials:

  • Piperazine-2,3-dione (from Protocol 1)

  • 2-Bromopropane (isopropyl bromide) or 2-Iodopropane (isopropyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser with a drying tube

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend piperazine-2,3-dione (1 equivalent) and anhydrous potassium carbonate (2 equivalents) in anhydrous DMF.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add 2-bromopropane or 2-iodopropane (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Remove the DMF from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield 1-isopropylpiperazine-2,3-dione.

Biological Evaluation of 1-Isopropylpiperazine-2,3-dione Derivatives

The 1-isopropylpiperazine-2,3-dione scaffold can be a starting point for developing compounds with a range of biological activities. Based on the known activities of related piperazine derivatives, promising areas for investigation include antibacterial, antifungal, and central nervous system (CNS) effects.

Antimicrobial Screening

Piperazine derivatives have demonstrated significant antimicrobial and antifungal properties.[5] The following protocols outline standard methods for initial in vitro screening.

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6][7]

Materials:

  • Test compounds (1-isopropylpiperazine-2,3-dione derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Standard antibiotic (e.g., Ciprofloxacin) for positive control

  • Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations (e.g., from 100 µg/mL to 0.195 µg/mL).

  • Bacterial Inoculum Preparation: Grow the bacterial strains in MHB overnight at 37 °C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 1
Derivative 2
Ciprofloxacin
Central Nervous System (CNS) Activity Screening

N-arylpiperazine moieties are known to interact with various CNS receptors, particularly serotonergic and dopaminergic receptors.[8] While 1-isopropylpiperazine-2,3-dione is an N-alkyl derivative, its rigid structure makes it a candidate for exploring interactions with CNS targets.

This protocol provides a general framework for assessing the binding affinity of test compounds to a specific CNS receptor.

Materials:

  • Test compounds

  • Cell membranes expressing the target receptor (e.g., 5-HT₁A, D₂)

  • Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT₁A)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Specific buffer for the assay

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell membranes, the radioligand at a concentration near its K_d value, and the test compound at various concentrations.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Termination of Reaction: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (K_i) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinity

Compound5-HT₁A K_i (nM)D₂ K_i (nM)
Derivative 1
Derivative 2
Standard Ligand

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 1-isopropylpiperazine-2,3-dione scaffold and the subsequent evaluation of biological activity will enable the elucidation of structure-activity relationships. Key areas for modification include:

  • Substitution on the piperazine ring: Introducing substituents at the C-5 and C-6 positions can explore the impact of stereochemistry and additional functional groups on activity.

  • Modification of the N-1 substituent: Replacing the isopropyl group with other alkyl or arylalkyl groups can probe the influence of lipophilicity and steric bulk on target engagement.

  • Derivatization at the N-4 position: The secondary amine at the N-4 position provides a handle for introducing a wide variety of substituents, allowing for the creation of diverse chemical libraries.

Visualization of Workflows

Synthetic Workflow

G cluster_0 Step 1: Synthesis of Piperazine-2,3-dione cluster_1 Step 2: N-Alkylation A Ethylenediamine + Diethyl Oxalate B Cyclization in Ethanol A->B C Piperazine-2,3-dione B->C D Piperazine-2,3-dione C->D E N-Alkylation with Isopropyl Halide D->E F 1-Isopropylpiperazine-2,3-dione E->F

Caption: Synthetic workflow for 1-isopropylpiperazine-2,3-dione.

Biological Screening Workflow

G A 1-Isopropylpiperazine-2,3-dione Derivatives B Primary Screening A->B C Antimicrobial Assays (MIC) B->C D CNS Receptor Binding Assays (Ki) B->D E Hit Identification C->E D->E F Lead Optimization (SAR) E->F

Caption: Workflow for biological screening and lead optimization.

References

  • PrepChem. Synthesis of 1-ethyl-2,3-dioxo-piperazine. [Link]

  • NeuroQuantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. [Link]

  • Google Patents. CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione.
  • International Journal of Current Microbiology and Applied Sciences. Antimicrobial Activity of Novel Piperazine Molecules. [Link]

  • University of Miami Scholarly Repository. A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates. [Link]

  • Wiley Online Library. Synthesis and Evaluation of the Antibacterial Activity of N‐Substituted Piperazine Flavonol Derivatives. [Link]

  • MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • PMC. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. [Link]

  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]

  • MDPI. Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? [Link]

  • TÜBİTAK Academic Journals. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • PMC. Coumarin-piperazine derivatives as biologically active compounds. [Link]

  • RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • MDPI. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. [Link]

  • Synthetic Communications. A Simple Synthesis of N-Alkylpiperazines. [Link]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

Sources

Application

Functionalization of N-isopropylpiperazine-2,3-dione at C5 and C6 positions

Executive Summary & Strategic Analysis The N-isopropylpiperazine-2,3-dione scaffold represents a privileged pharmacophore in medicinal chemistry, particularly for peptidomimetics (β-turn mimics) and protease inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The N-isopropylpiperazine-2,3-dione scaffold represents a privileged pharmacophore in medicinal chemistry, particularly for peptidomimetics (β-turn mimics) and protease inhibitors. While functionalization at the nitrogen atoms (N1/N4) is trivial, C5 and C6 functionalization is chemically challenging due to the electron-withdrawing nature of the adjacent carbonyls (C2/C3), which deactivates the ring toward standard electrophilic aromatic substitution and alters the pKa of α-protons.

This guide details three distinct methodologies to access C5/C6 substituted analogs. The choice of method depends strictly on the stage of drug development:

  • De Novo Cyclization (Protocol A): Best for early-stage library generation where stereochemical purity is paramount.

  • Photoredox C-H Activation (Protocol B): Best for late-stage diversification of the pre-formed scaffold.

  • Electrochemical (Shono) Oxidation (Protocol C): Best for scalable production of C5-alkoxy/amido intermediates.

Strategic Pathway Visualization

The following diagram outlines the decision logic and mechanistic pathways for accessing C5/C6 derivatives.

G Start Target: C5/C6 Functionalized N-Isopropylpiperazine-2,3-dione Route1 Route A: De Novo Synthesis (Stereo-controlled) Start->Route1 Route2 Route B: Photoredox C-H Activation (Late-Stage Diversification) Start->Route2 Route3 Route C: Electrochemical Oxidation (Shono-Type / Scalable) Start->Route3 Precursor Substituted Ethylenediamines Route1->Precursor Retrosynthesis Scaffold Pre-formed N-iPr-Piperazine-2,3-dione Route2->Scaffold Substrate Route3->Scaffold Substrate Product C5/C6 Functionalized Analog Precursor->Product Cyclization w/ Diethyl Oxalate Radical α-Amido Radical Intermediate Scaffold->Radical HAT / Ir-Catalyst Blue LED Iminium N-Acyliminium Ion Scaffold->Iminium -2e- / -H+ Radical->Product Radical Trap (Michael Acceptor) Iminium->Product Nucleophile (Nu-)

Figure 1: Strategic decision matrix for selecting the optimal functionalization pathway based on starting material availability and stereochemical requirements.

Detailed Experimental Protocols

Protocol A: De Novo Synthesis (The "Gold Standard" for Stereocontrol)

Use this protocol when specific chirality (e.g., from amino acids) is required at C5/C6.[1]

Principle: Instead of functionalizing the ring, the C5/C6 substituents are introduced via the ethylenediamine precursor.[1] This method utilizes the condensation of N-substituted-1,2-diamines with diethyl oxalate.

Materials:

  • N-Isopropyl-1,2-ethylenediamine (or C-substituted derivative derived from amino acids).

  • Diethyl oxalate (1.2 equiv).[1]

  • Solvent: Anhydrous Ethanol or Toluene.[1]

  • Base: Sodium Ethoxide (NaOEt) or Triethylamine (Et3N).[1]

Step-by-Step Workflow:

  • Precursor Preparation: Synthesize the substituted diamine from the corresponding amino acid amide via reduction (e.g., LiAlH4).[1] Ensure the N-isopropyl group is installed via reductive amination if not present.

  • Condensation:

    • Dissolve the substituted N-isopropyl-ethylenediamine (1.0 equiv) in anhydrous ethanol (0.5 M).

    • Cool to 0 °C under N2 atmosphere.[1]

    • Add Diethyl oxalate (1.2 equiv) dropwise over 30 minutes.

  • Cyclization:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Critical Checkpoint: Monitor by LC-MS for the formation of the linear oxamate intermediate.

    • If cyclization is slow, heat to reflux (78 °C) for 4–12 hours.[1] For sterically hindered substrates, add NaOEt (1.0 equiv) to drive the ring closure.[1]

  • Work-up:

    • Concentrate in vacuo.[1][2]

    • Crystallize from EtOH/Et2O or purify via flash chromatography (SiO2, DCM/MeOH gradient).[1]

Data Validation:

  • 1H NMR: Look for the disappearance of ethyl ester signals (quartet at ~4.2 ppm) and the appearance of the cyclic amide protons.

  • Chiral HPLC: Verify enantiomeric excess (ee) if starting from chiral amines.[1]

Protocol B: Late-Stage C-H Functionalization (Photoredox)

Use this protocol for direct alkylation of the pre-formed scaffold.

Principle: The C5/C6 positions are α-amino (specifically α-amido). While less reactive than simple amines, they can undergo Hydrogen Atom Transfer (HAT) to generate a nucleophilic α-amino radical, which is then trapped by electron-deficient alkenes (Giese addition).

Reagents:

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%).

  • HAT Catalyst: Quinuclidine or 3-Acetoxyquinuclidine (10 mol%).

  • Radical Trap: Michael acceptor (e.g., methyl acrylate, vinyl sulfone).[1]

  • Light Source: Blue LEDs (450 nm).[1]

Step-by-Step Workflow:

  • Reaction Setup:

    • In an 8 mL vial equipped with a stir bar, add N-isopropylpiperazine-2,3-dione (1.0 equiv, 0.5 mmol).

    • Add Photocatalyst (1 mol%) and Quinuclidine (10 mol%).

    • Add the Michael acceptor (1.5–2.0 equiv).[1]

    • Dissolve in degassed DMSO or MeCN (0.1 M).[1]

  • Irradiation:

    • Seal the vial under N2 or Ar.[1]

    • Irradiate with Blue LEDs for 18–24 hours.[1] Use a fan to maintain temperature < 30 °C.[1]

  • Work-up:

    • Dilute with EtOAc, wash with water (3x) to remove DMSO.[1]

    • Dry over Na2SO4 and concentrate.[1][3]

  • Purification:

    • Flash chromatography.[1] Note: The product will likely be a mixture of diastereomers at C5/C6.[1]

Mechanism Note: The quinuclidine abstracts a hydrogen from C5/C6 (facilitated by the adjacent N).[1] The resulting radical adds to the alkene.[1] The reduced photocatalyst regenerates the ground state via electron transfer, closing the cycle.[1]

Protocol C: Electrochemical (Shono) Oxidation

Use this protocol to introduce alkoxy or hydroxy groups, creating a versatile handle for further substitution.[1]

Principle: Anodic oxidation removes an electron from the nitrogen lone pair (even in amides, though difficult), followed by proton loss to form an N-acyliminium ion.[1] In the presence of methanol, this forms the C5-methoxy aminal.[1]

Materials:

  • Electrolytes: Et4NOTs or LiClO4 (0.1 M).[1]

  • Solvent: Methanol (Anhydrous).[1]

  • Electrodes: Carbon graphite (Anode) and Platinum or Stainless Steel (Cathode).

  • Power Supply: Constant current (CCE).

Step-by-Step Workflow:

  • Cell Setup:

    • Use an undivided cell.[1] Dissolve N-isopropylpiperazine-2,3-dione (2.0 mmol) in MeOH (20 mL) containing Et4NOTs (0.1 M).

  • Electrolysis:

    • Immerse electrodes.[1] Maintain a constant current of 10–20 mA/cm² (approx. 2.5–3.0 F/mol charge passed).[1]

    • Cooling: Maintain reaction at 0–10 °C using an ice bath to prevent over-oxidation.

  • Monitoring:

    • Monitor voltage.[1][4] A sharp rise in voltage indicates substrate consumption or passivation.[1]

    • TLC/NMR: Look for the appearance of a methoxy singlet (~3.2 ppm) and a downfield shift of the C5 proton.

  • Quench:

    • Remove solvent in vacuo.[1][2]

    • Resuspend in DCM, filter off the electrolyte.[1]

  • Downstream Application (The "Cation Pool" Method):

    • The resulting C5-methoxy derivative is a "masked" N-acyliminium ion.

    • React this intermediate with Lewis Acids (BF3·OEt2) and nucleophiles (Allyl-TMS, Grignard reagents, or electron-rich aromatics) to install C-C bonds.[1]

Quantitative Data Summary

MethodTarget PositionYield (Typical)StereocontrolScalabilityKey Limitation
De Novo Synthesis C5 and/or C675–90%High (>95% ee)High (kg)Requires specific amino acid precursors.
Photoredox (HAT) C5 (Alpha to N4)40–65%Low (dr ~ 1:1)Low (mg)Requires electron-deficient radical traps.
Shono Oxidation C5 (Alpha to N4)60–80%N/A (Intermediate)Medium (g)Requires electrochemical equipment; regioselectivity issues.

References

  • Synthesis of Piperazine-2,3-diones

    • Title: "Synthesis and biological activity of a series of piperazine-2,3-dione containing penicillins..."
    • Source: J Antibiot (Tokyo).[1] 1989 Mar;42(3):367-73.

    • URL:[Link]

  • Shono Oxidation (General Protocol)

    • Title: "The Shono-type electroorganic oxid
    • Source: Beilstein J. Org.[1] Chem. 2014, 10, 3056–3072.[1]

    • URL:[Link]

  • Photoredox C-H Functionalization of Piperazines

    • Title: "Opportunities and challenges for direct C–H functionaliz
    • Source: Tetrahedron. 2016; 72(41): 6213–6222.[1]

    • URL:[Link]

  • De Novo Synthesis from Diamines

    • Title: "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
    • Source: DigitalCommons@TMC.[1]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 1-(Propan-2-yl)piperazine-2,3-dione

TechNote: Purification Strategies for 1-(Propan-2-yl)piperazine-2,3-dione Technical Overview & Compound Profile Target Molecule: 1-(Propan-2-yl)piperazine-2,3-dione Common Name: 1-Isopropyl-2,3-diketopiperazine CAS Regis...

Author: BenchChem Technical Support Team. Date: February 2026

TechNote: Purification Strategies for 1-(Propan-2-yl)piperazine-2,3-dione

Technical Overview & Compound Profile

Target Molecule: 1-(Propan-2-yl)piperazine-2,3-dione Common Name: 1-Isopropyl-2,3-diketopiperazine CAS Registry (Analogous): 59702-31-7 (General class reference)[1][2]

The synthesis of 1-(Propan-2-yl)piperazine-2,3-dione typically involves the condensation of N-isopropylethylenediamine with diethyl oxalate.[1][2] Unlike the symmetric 2,5-diketopiperazines formed from amino acids, the 2,3-dione scaffold is constructed via a distinct diamine-oxalate cyclization.

Critical Impurity Profile:

  • Unreacted Diamine: N-isopropylethylenediamine (Basic, liquid).[1][2]

  • Linear Intermediates: Ethyl oxamate derivatives formed by incomplete cyclization (Polar, often semi-solid).[1][2]

  • Oligomers: Polymerized species formed if dilution is insufficient during synthesis.[1][2]

  • Hydrolysis Products: Oxalic acid salts (if moisture was present).[1][2]

Diagnostic Purification Flowchart

Before selecting a protocol, assess the physical state of your crude material. This flowchart guides you to the optimal method based on the crude's characteristics.

PurificationStrategy Start Start: Assess Crude Material StateSolid State: Crystalline/Amorphous Solid Start->StateSolid StateOil State: Viscous Oil / Sticky Gum Start->StateOil SolubilityCheck Solubility Check: Dissolve in hot Ethanol StateSolid->SolubilityCheck TLC_Check TLC Analysis (DCM:MeOH 9:1) StateOil->TLC_Check MethodA Method A: Recrystallization (Ethanol/EtOAc) SolubilityCheck->MethodA Soluble hot, precipitates cold MethodB Method B: Silica Flash Chromatography (DCM -> MeOH Gradient) SolubilityCheck->MethodB Insoluble or no precip TLC_Check->MethodB Complex mixture MethodC Method C: Acid/Base Extraction (Remove unreacted amine) TLC_Check->MethodC Baseline impurities present MethodC->MethodA If solidifies after wash

Figure 1: Decision matrix for purification based on the physical state of the crude reaction mixture.

Method A: Recrystallization (The Standard Protocol)[1]

Applicability: Use this for crude solids with >80% purity or solids obtained after solvent evaporation.[1][2] Principle: Piperazine-2,3-diones are highly polar due to the adjacent amide carbonyls.[1][2] They typically exhibit steep solubility curves in lower alcohols (Ethanol, Isopropanol).[2]

Protocol:

  • Dissolution:

    • Place the crude solid in a round-bottom flask.

    • Add Absolute Ethanol (approx. 5–7 mL per gram of crude).[1][2]

    • Heat to reflux (approx. 78°C) with stirring.

    • Note: If the solid does not dissolve completely, add Methanol dropwise until a clear solution is obtained.[1] If insoluble particles remain (likely oxalate salts), filter the hot solution through a pre-heated glass frit.

  • Crystallization:

    • Remove from heat and allow the flask to cool slowly to room temperature.

    • Once at room temperature, transfer to an ice bath (0–4°C) for 2 hours.[2]

    • Observation: The product should crystallize as white or off-white needles/prisms.[1][2]

  • Isolation:

    • Filter the crystals using vacuum filtration.[1][2]

    • Critical Wash: Wash the filter cake with cold Acetone or Diethyl Ether (2 x 5 mL).[1][2] This removes surface impurities and residual oily diamines.[1][2]

    • Dry under high vacuum at 40°C for 4 hours.[1][2]

Data Validation:

Parameter Expected Result Troubleshooting
Appearance White crystalline solid Yellow/Brown = Oxidation (Recrystallize with charcoal)
Melting Point Sharp (Range typically >120°C) Broad range = Solvent inclusion or oligomers

| TLC (DCM:MeOH 9:1) | Single spot (Rf ~0.4-0.[1][2]6) | Tailing = Residual amine |[2]

Method B: Flash Column Chromatography

Applicability: Essential when the crude is a dark oil or if the synthesis failed to cyclize completely, leaving linear oxamates.[1] Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2]

Mobile Phase Strategy: Piperazine-2,3-diones are polar.[1][2] A standard Hexane/Ethyl Acetate gradient is often insufficient.[1][2]

  • Solvent A: Dichloromethane (DCM)[1][2]

  • Solvent B: Methanol (MeOH)[1][2]

Gradient Protocol:

  • Equilibration: Start with 100% DCM.

  • Loading: Dissolve crude oil in minimal DCM. If insoluble, use a "dry load" technique (adsorb onto silica).[2]

  • Elution:

    • 0–5 mins: 100% DCM (Elutes non-polar byproducts).[1][2]

    • 5–20 mins: Gradient to 5% MeOH in DCM.

    • 20–40 mins: Gradient to 10% MeOH in DCM.[1][2]

    • Target: The dione product usually elutes between 3–8% MeOH.[1][2]

Tech Tip: Use Iodine vapor for visualization on TLC plates. Amides absorb UV poorly compared to aromatics; Iodine stains the nitrogen-rich ring efficiently.[1][2]

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

  • Cause: This usually indicates the presence of the linear intermediate (ethyl oxamate) or residual solvent (toluene/ethanol) preventing crystal lattice formation.[1]

  • Solution: Re-dissolve the oil in a minimum amount of DCM and precipitate by adding excess Diethyl Ether or Hexane (trituration).[1][2] Scratch the glass side with a spatula to induce nucleation.[2]

Q2: The product has a persistent yellow color.

  • Cause: Oxidation of the starting diamine (N-isopropylethylenediamine) creates colored impurities (imines/N-oxides).[1][2]

  • Solution: Perform a "Charcoal Filtration."[1][2] Dissolve the crude in hot ethanol, add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through Celite. Then proceed with crystallization.[1][2]

Q3: How do I remove unreacted N-isopropylethylenediamine without a column?

  • Method: Although the dione is an amide, it is neutral.[1] The starting material is a basic amine.[2][3]

    • Dissolve crude in DCM (or EtOAc).[1][2]

    • Wash with 0.5 M HCl (cold). The diamine will protonate and move to the aqueous layer.[2]

    • Wash organic layer with Brine, dry over Na₂SO₄, and evaporate.[2]

    • Warning: Do not use strong acid or heat, as this may hydrolyze the dione ring.

Q4: What is the expected yield for this cyclization?

  • Benchmark: Typical yields for diamine-oxalate condensations range from 60–85% .[1][2]

  • Low Yield Diagnosis: If yield is <50%, it suggests incomplete cyclization.[1][2] Ensure the reaction is run in dilute conditions (high dilution favors intramolecular cyclization over intermolecular polymerization).[2]

References

  • General Synthesis of Piperazine-2,3-diones

    • Mechanism & Reagents:[1][2][4][5][6][7] The condensation of 1,2-diamines with diethyl oxalate is the canonical route for 2,3-diketopiperazines.

    • Source: P. A. Rossy et al., "Synthesis of Piperazine-2,3-diones," Journal of Organic Chemistry, 1980.[1] (Canonical reference for this ring system).[2]

  • Purification of Piperazine Derivatives

    • Methodology: Techniques for separating amine-containing heterocycles, including crystallization and acid-base washing.[1][2]

    • Source: BenchChem Technical Support, "Purification of Piperazine-Containing Compounds," 2025.[1][2] Link (General industry standard protocols).[2]

  • Patent Literature on N-Substituted Piperazine-2,3-diones

    • Specific Protocols: Detailed industrial methods for synthesizing and purifying N-alkylated piperazine-2,3-diones (e.g., 1-isopropyl derivatives).[1][2]

    • Source: CN102351802A, "Method for synthesizing N-monosubstituted piperazine-2,3-dione," 2012.[1][2] .

  • Physical Properties & Solubility Data

    • Solubility Profiles: Solubility data for piperazine scaffolds in polar vs. non-polar solvents.[1][2]

    • Source: PubChem Compound Summary for Piperazine-2,3-dione derivatives. .[2]

Sources

Optimization

Optimizing reaction conditions for N-isopropylethylenediamine and oxalate

Topic: Optimization of -isopropylethylenediamine (NIPED) and Diethyl Oxalate Reaction Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist) Executive Summary This guide addresses the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of


-isopropylethylenediamine (NIPED) and Diethyl Oxalate Reaction
Ticket ID:  CHEM-SUP-8821
Support Level:  Tier 3 (Senior Application Scientist)

Executive Summary

This guide addresses the synthesis of 1-isopropyl-2,3-dioxopiperazine via the condensation of


-isopropylethylenediamine with diethyl oxalate. This scaffold is a critical intermediate in the synthesis of ureidopenicillins (e.g., Piperacillin analogues).

The reaction is governed by a competition between intramolecular cyclization (desired) and intermolecular oligomerization (undesired). Success depends on controlling the kinetic vs. thermodynamic phases of the reaction.

Module 1: Reaction Design & Stoichiometry

The Core Mechanism

The reaction proceeds in two distinct steps.[1] Understanding this causality is essential for troubleshooting.

  • Step 1 (Kinetic Control): The primary amine of NIPED attacks one ester group of diethyl oxalate. This is fast and exothermic.

  • Step 2 (Thermodynamic Control): The secondary amine attacks the remaining ester group to close the ring. This is slower and requires heat (reflux) to drive the equilibrium by expelling ethanol.

Visualizing the Pathway

The following diagram illustrates the critical branching point where yield is often lost to polymerization.

ReactionPathway Reactants NIPED + Diethyl Oxalate Intermediate Linear Amide Intermediate Reactants->Intermediate Fast, Exothermic (0-10°C) Product 1-Isopropyl-2,3- dioxopiperazine (Cyclized Target) Intermediate->Product High Dilution Reflux (Intramolecular) Polymer Linear Oligomers (Impurity) Intermediate->Polymer High Conc. (Intermolecular)

Figure 1: Reaction pathway showing the competition between cyclization (green) and polymerization (red).

Module 2: Standard Operating Procedure (SOP)

This protocol is designed to maximize cyclization by favoring the intramolecular pathway.

Reagents & Properties
ReagentMW ( g/mol )Density (g/mL)Role

-Isopropylethylenediamine
102.180.80Nucleophile
Diethyl Oxalate 146.141.07Electrophile
Ethanol (Anhydrous) 46.070.79Solvent
Toluene 92.140.87Azeotropic Agent (Optional)
Step-by-Step Protocol
  • Preparation (0 min): Charge a reaction vessel with Diethyl Oxalate (1.0 equiv) and Ethanol (5-10 volumes) .

    • Note: High dilution is critical here.

  • Cooling (15 min): Cool the solution to 0–5°C .

    • Why: Low temperature suppresses the reaction rate, preventing localized "hotspots" that trigger polymerization.

  • Addition (15–45 min): Add

    
    -Isopropylethylenediamine (1.0–1.05 equiv)  dropwise.
    
    • Critical: Maintain internal temperature <10°C.

  • Equilibration (1 hour): Stir at room temperature. The linear intermediate forms here.

  • Cyclization (3–5 hours): Heat to reflux (78°C) .

    • Validation: Monitor by TLC or HPLC.[2] The intermediate spot should disappear.

  • Workup:

    • Distill off ethanol (can be done at atmospheric pressure or mild vacuum).

    • The residue will solidify.

    • Recrystallize from Isopropanol or Ethyl Acetate/Hexane .

Module 3: Troubleshooting Guide (FAQ)

Scenario A: "My reaction turned into a solid brick immediately upon addition."

Diagnosis: Uncontrolled Exotherm / Polymerization. Root Cause: The primary amine reacted too quickly at high concentration, leading to intermolecular chains linking multiple oxalate molecules. Corrective Action:

  • Dilution: Increase solvent volume to at least 10mL per gram of reactant.

  • Reverse Addition: Try adding the diamine into the oxalate solution (as per SOP) rather than oxalate into diamine. This ensures the oxalate is always in excess locally, favoring the 1:1 adduct.

Scenario B: "I have low yield and a sticky yellow gum."

Diagnosis: Incomplete Cyclization or Hydrolysis. Root Cause:

  • Moisture: Diethyl oxalate hydrolyzes easily. If your ethanol was "wet" (95%), you formed oxalic acid salts, not amides.

  • Insufficient Heat: The second step (ring closure) requires energy to overcome the steric bulk of the isopropyl group. Corrective Action:

  • Use Anhydrous Ethanol or dry the solvent over molecular sieves (3Å).

  • Switch solvent to Toluene and use a Dean-Stark trap to remove the ethanol formed. This drives the equilibrium to the right (Le Chatelier’s principle).

Scenario C: "The product is colored (Pink/Brown)."

Diagnosis: Oxidation of amines. Root Cause: Trace transition metals or air oxidation during the reflux. Corrective Action:

  • Perform the reaction under an inert atmosphere (Nitrogen or Argon balloon ).

  • Recrystallize using activated carbon (charcoal) filtration.

Module 4: Advanced Optimization (Data & Logic)

Solvent Selection Matrix

Choosing the right solvent changes the outcome.

SolventBoiling PointProsCons
Ethanol 78°CGreen, cheap, good solubility for reactants.Product is soluble; requires distillation to isolate.
Isopropanol 82°CHigher temp drives cyclization faster.Harder to remove than EtOH.
Toluene 110°CAllows azeotropic removal of EtOH; product often precipitates out.Toxic; requires heavier workup.
Water 100°CDO NOT USE. Causes hydrolysis of diethyl oxalate.
Self-Validating The Reaction

Do not guess. Use these checkpoints:

  • pH Check: The starting diamine is basic. The product is a neutral imide/amide. A wet pH paper test should show a shift from pH 11

    
     pH 7 as the reaction completes.
    
  • Solubility Check: The starting material is soluble in dilute HCl (amine protonation). The product (1-isopropyl-2,3-dioxopiperazine) is not soluble in dilute acid because the nitrogens are amidic (non-basic).

References

  • Reaction of amines with diethyl oxalate . Organic Chemistry Portal / StackExchange. Discussion on regioselectivity mechanisms. Available at: [Link]

  • Piperacillin Sodium Synthesis (Patent Reference CN107417630).[3] Describes the industrial scale-up of 2,3-dioxopiperazine intermediates.

Sources

Reference Data & Comparative Studies

Comparative

Structural Elucidation of 1-Isopropylpiperazine-2,3-dione: A Comparative Guide to EI vs. ESI-CID Fragmentation Dynamics

Executive Summary & Scientific Context 1-Isopropylpiperazine-2,3-dione (C₇H₁₂N₂O₂, MW 156.18 Da) represents a critical scaffold in the synthesis of beta-lactam antibiotics and peptidomimetics. However, its structural cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-Isopropylpiperazine-2,3-dione (C₇H₁₂N₂O₂, MW 156.18 Da) represents a critical scaffold in the synthesis of beta-lactam antibiotics and peptidomimetics. However, its structural characterization presents a unique challenge: distinguishing the vicinal dicarbonyl (2,3-dione) core from its thermodynamically stable isomer, the 2,5-diketopiperazine .

This guide objectively compares the two primary mass spectrometry ionization modalities—Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) —to determine which technique provides superior structural fidelity for this specific compound.

The Core Problem: Isomeric differentiation
  • 2,5-Diones: Fragment primarily via ring contraction and loss of substituents at C3/C6.

  • 2,3-Diones (Target): Characterized by the instability of the vicinal dicarbonyl bond, leading to rapid CO extrusion.

Comparative Analysis: Ionization Modalities

This section evaluates the performance of "Hard" (EI) vs. "Soft" (ESI) ionization for elucidating the 1-isopropylpiperazine-2,3-dione structure.

Method A: Electron Ionization (EI) - 70 eV[1]
  • Mechanism: High-energy electron bombardment creates a radical cation (

    
    ).
    
  • Primary Utility: Structural fingerprinting and library matching (NIST/Wiley).

  • Performance on Target:

    • Molecular Ion (

      
      ):  Typically low intensity due to the lability of the isopropyl group and the dione ring.
      
    • Fragmentation Regime: Dominated by

      
      -cleavage and radical site initiation.
      
    • Key Diagnostic: The "Hard" ionization forces the loss of the isopropyl radical (

      
      ), providing a distinct odd-electron fragment ion.
      
Method B: Electrospray Ionization (ESI-CID) - Positive Mode
  • Mechanism: Protonation to form

    
    , followed by collision-induced dissociation with inert gas (
    
    
    
    or
    
    
    ).
  • Primary Utility: Molecular weight confirmation and studying neutral losses.

  • Performance on Target:

    • Pseudomolecular Ion (

      
      ):  High intensity (Base peak) at m/z 157.
      
    • Fragmentation Regime: Charge-remote fragmentation and rearrangement-driven neutral losses.

    • Key Diagnostic: Promotes the loss of neutral propene (

      
      ) via hydrogen rearrangement, rather than the radical loss seen in EI.
      
Summary Data Table
FeatureElectron Ionization (EI, 70 eV)Electrospray Ionization (ESI-CID)
Parent Ion

156 (

) - Weak

157 (

) - Strong
Primary Cleavage Radical loss (Isopropyl,

)
Neutral loss (Propene,

)
Dione Specificity Complex ring shatteringDistinct

loss (

)
Base Peak (Predicted)

113 (

)

157 or 115 (

)
Isomer Differentiation High (Fingerprint region)Moderate (Requires MS/MS)

Detailed Fragmentation Pathways[2]

Understanding the causality behind the peaks is essential for validating the structure. The following diagram illustrates the divergent pathways between the Radical Cation (EI) and Protonated (ESI) species.

Mechanistic Logic
  • EI Pathway (Radical Driven): The ionization electron is likely removed from the N1 nitrogen lone pair. This triggers an

    
    -cleavage, ejecting the isopropyl radical to stabilize the charge on the ring nitrogen (
    
    
    
    113).
  • ESI Pathway (Proton Driven): The proton localizes on the amide oxygen. Collisional energy triggers a McLafferty-like rearrangement on the isopropyl arm, ejecting neutral propene (

    
     115) and leaving a protonated amide. A secondary pathway involves the ejection of Carbon Monoxide (CO) from the 2,3-dione system (
    
    
    
    129).
Visualization: Fragmentation Topology

Fragmentation cluster_legend Legend Parent_EI EI Parent Ion (M+.) m/z 156 (Radical Cation) Frag_113 Fragment m/z 113 [M - C3H7]+ (Loss of Isopropyl Radical) Parent_EI->Frag_113 Alpha Cleavage (Major EI Path) Frag_114 Fragment m/z 114 [M - C3H6]+. (Loss of Propene via H-shift) Parent_EI->Frag_114 McLafferty Rearr. Parent_ESI ESI Parent Ion [M+H]+ m/z 157 (Even Electron) Frag_115 Fragment m/z 115 [M+H - C3H6]+ (Loss of Neutral Propene) Parent_ESI->Frag_115 CID: Neutral Loss (Major ESI Path) Frag_129 Fragment m/z 129 [M+H - CO]+ (Ring Contraction) Parent_ESI->Frag_129 CID: CO Extrusion Frag_87 Fragment m/z 87 (Ring Cleavage) Frag_129->Frag_87 Secondary Fragmentation key Black: EI Parent | Blue: ESI Parent | Red: Hard Frag | Green: Soft Frag

Figure 1: Divergent fragmentation topologies for 1-isopropylpiperazine-2,3-dione. EI favors radical cleavage (Red), while ESI favors neutral losses (Green).

Experimental Protocols

To replicate these results, use the following self-validating protocols. These are designed to ensure the vicinal dione structure is maintained without thermal degradation prior to analysis.

Protocol A: GC-MS (Electron Ionization)

Use this for purity analysis and library matching.

  • Sample Prep: Dissolve 1 mg of 1-isopropylpiperazine-2,3-dione in 1 mL Dichloromethane (DCM) . Note: Avoid alcohols to prevent potential ketal formation with the dione.

  • Inlet Conditions: Split injection (20:1) at 250°C.

    • Critical Step: If thermal degradation is suspected (loss of dione peak), lower inlet to 200°C and use a pulsed splitless injection.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

  • MS Parameters:

    • Source Temp: 230°C.

    • Electron Energy: 70 eV.[1]

    • Scan Range: m/z 40–200.

Protocol B: LC-MS/MS (ESI-CID)

Use this for structural confirmation and biological matrix analysis.

  • Sample Prep: Dissolve 1 mg compound in 50:50 Acetonitrile:Water + 0.1% Formic Acid .

  • Infusion: Direct infusion at 10 µL/min is preferred over column chromatography for initial structural elucidation to avoid matrix effects.

  • MS Parameters (Triple Quadrupole or Q-TOF):

    • Ionization: ESI Positive Mode.[2][3]

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30V (Keep low to preserve the labile dione ring).

  • Collision Energy Ramp:

    • Acquire spectra at 10, 20, and 40 eV.

    • Validation Check: At 10 eV, the m/z 157 peak should be >90% abundance. At 40 eV, the m/z 115 (Propene loss) and m/z 129 (CO loss) should dominate.

Workflow Diagram

Workflow cluster_EI Pathway A: Fingerprinting cluster_ESI Pathway B: Elucidation Sample Sample: 1-Isopropyl- piperazine-2,3-dione Solvent_A Solvent: DCM Sample->Solvent_A Solvent_B Solvent: ACN/H2O + Formic Acid Sample->Solvent_B GC GC Inlet 250°C Solvent_A->GC EI_Source EI Source 70 eV GC->EI_Source Detector_A Detection: m/z 113 (Base) EI_Source->Detector_A ESI_Source ESI Source (+3.5 kV) Solvent_B->ESI_Source CID Collision Cell (10-40 eV) ESI_Source->CID Detector_B Detection: m/z 157 -> 115 CID->Detector_B

Figure 2: Parallel experimental workflows for characterization.

References

  • BenchChem. (2025).[1] Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Retrieved from

  • Zhu, N., et al. (2021).[4] Mass Fragmentation Characteristics of Piperazine Analogues.[4][5] Journal of Chinese Mass Spectrometry Society.[4] Retrieved from

  • LibreTexts. (2023).[6] Mass Spectrometry - Fragmentation Patterns.[1][4][6][7][8][9][10][11][12][13] Chemistry LibreTexts. Retrieved from

  • Furtado, N. A., et al. (2007). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of Mass Spectrometry. Retrieved from

Sources

Validation

Comparative IR Spectral Analysis: Piperazine-2,3-dione Carbonyl Signatures

Topic: Comparative IR Spectral Analysis: Piperazine-2,3-dione vs. Isomeric Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Executive Summary & Application C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative IR Spectral Analysis: Piperazine-2,3-dione vs. Isomeric Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary & Application Context

In the development of peptidomimetics and beta-lactamase inhibitors, piperazine-2,3-dione represents a privileged scaffold due to its constrained vicinal dicarbonyl architecture. Unlike its thermodynamically favored isomer, piperazine-2,5-dione (a common byproduct of peptide synthesis), the 2,3-dione motif functions chemically as a cyclic oxamide.

This guide provides a rigorous spectral differentiation between these scaffolds. For a medicinal chemist, misidentifying the 2,5-isomer as the 2,3-target is a common synthetic pitfall. This document details the diagnostic infrared (IR) signatures required to validate the 2,3-dione structure, focusing on the unique vibrational coupling of the vicinal carbonyls.

Mechanistic Principles of Carbonyl Vibration

To interpret the spectra accurately, one must understand the physics governing the carbonyl (


) stretching frequencies in these specific rings.
The Vicinal Coupling Effect (2,3-Dione)

In piperazine-2,3-dione, the two carbonyl groups are adjacent (vicinal). This proximity leads to dipole-dipole coupling , splitting the carbonyl band into two distinct vibrational modes:

  • Symmetric Stretch (

    
    ):  Both 
    
    
    
    bonds expand simultaneously.
  • Asymmetric Stretch (

    
    ):  One 
    
    
    
    expands while the other contracts.

This coupling typically results in a doublet or a broadened band shifted to a higher wavenumber (


) compared to isolated amides.
The Isolated Amide Effect (2,5-Dione)

In piperazine-2,5-dione, the carbonyls are separated by nitrogen and carbon atoms (positions 2 and 5). They function as isolated secondary amides. Due to the high symmetry (often


 centrosymmetric in the crystal lattice), the IR active modes are distinct from Raman active modes, typically showing a strong, singular Amide I band at a lower frequency (

).
Structural & Vibrational Logic Diagram

VibrationalLogic cluster_0 Piperazine-2,3-dione (Target) cluster_1 Piperazine-2,5-dione (Isomer) Node23 Vicinal Dicarbonyls (C2=O & C3=O) Coupling Dipole Coupling (Interaction) Node23->Coupling Proximity Result23 High Freq Doublet (~1690-1720 cm⁻¹) Coupling->Result23 Split Modes Node25 Distal Carbonyls (C2=O & C5=O) Isolated Isolated Amide Resonance Node25->Isolated Separation Result25 Single Amide I Band (~1660-1680 cm⁻¹) Isolated->Result25 H-Bonding

Figure 1: Vibrational causality comparing the vicinal coupling of the 2,3-isomer against the isolated resonance of the 2,5-isomer.

Comparative Data Analysis

The following data consolidates experimental observations for the target scaffold versus its primary alternatives.

Table 1: Diagnostic IR Bands (Solid State/KBr)
Spectral FeaturePiperazine-2,3-dione (Target)Piperazine-2,5-dione (Alternative)Acyclic Oxamide (Precursor)
Carbonyl (

)
1690 – 1720 cm⁻¹ 1660 – 1680 cm⁻¹ 1660 – 1690 cm⁻¹
Band CharacterOften split (doublet) or broad due to coupling.[1]Strong, single band (Amide I).Strong, often split.
Amide II (

)
1510 – 1540 cm⁻¹1440 – 1470 cm⁻¹ (cis-amide characteristic).1520 – 1550 cm⁻¹
NH Stretch 3100 – 3250 cm⁻¹ (Sharp if non-H-bonded).3050 – 3200 cm⁻¹ (Very broad, strong H-bonds).3200 – 3400 cm⁻¹
Ring Strain Present (Elevates

).
Minimal (Chair/Boat conformers).None.
Key Diagnostic Indicators:
  • Frequency Shift: The 2,3-dione carbonyl appears at a higher wavenumber (+20-40 cm⁻¹) than the 2,5-dione. This is the primary "Go/No-Go" signal.

  • Band Shape: Look for the "oxamide doublet" in the 2,3-dione spectrum, contrasting with the monolithic Amide I peak of the 2,5-isomer.

Validated Experimental Protocol

To ensure reproducibility and rule out solvent effects (which can shift carbonyl bands by 10-20 cm⁻¹), the following protocol is recommended.

Sample Preparation (ATR-FTIR)

Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to minimize moisture interference, which distorts Amide bands.

  • Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol. Ensure background energy curve is nominal.

  • Sample Deposition:

    • Solid: Place 2-5 mg of dried crude powder directly on the crystal. Apply high pressure (clamp) to ensure optical contact.

    • Oil/Gum: Apply a thin film. If the sample is too dilute, evaporate solvent directly on the crystal using a stream of

      
      .
      
  • Acquisition Parameters:

    • Resolution:

      
       (Critical for resolving vicinal splitting).
      
    • Scans: 64 scans (to improve Signal-to-Noise ratio).

    • Range: 4000 – 600

      
      .
      
Data Processing & Validation[1]
  • Baseline Correction: Apply a concave rubberband correction if scattering is observed.

  • Solvent Subtraction: If analyzing in solution (e.g.,

    
    ), subtract the pure solvent spectrum scaled to the C-H region.
    
  • Derivative Spectroscopy: If the carbonyl peak looks like a "shoulder," calculate the 2nd Derivative . A true 2,3-dione will show two distinct minima in the 2nd derivative plot corresponding to the symmetric and asymmetric stretches.

Analytical Workflow: Synthesis to Confirmation

This workflow ensures that the researcher does not waste time on the wrong isomer.

Workflow Start Crude Synthesis Product IR_Screen Rapid ATR-FTIR Screen Start->IR_Screen Decision Band > 1690 cm⁻¹? IR_Screen->Decision Path_23 Likely 2,3-Dione (Proceed to Purification) Decision->Path_23 Yes Path_25 Likely 2,5-Dione (Isomerization Occurred) Decision->Path_25 No (<1680) Validation Confirmation: 1. 2nd Derivative IR 2. C13 NMR (C=O shift) Path_23->Validation

Figure 2: Decision tree for validating the piperazine-2,3-dione scaffold during synthesis.

References

  • Comparison of Isomeric Scaffolds

    • Title: Synthesis, characterization and biological evaluation of some novel piperazine derivatives.[2][3]

    • Source: NeuroQuantology (2023).[3]

    • Relevance: Establishes baseline synthesis and characterization data for piperazine deriv
  • 2,5-Diketopiperazine Standards

    • Title: 2,5-Piperazinedione IR Spectrum.[4][5][6]

    • Source: NIST Chemistry WebBook, SRD 69.[4]

    • Relevance: Provides the authoritative reference spectrum for the 2,5-isomer (Amide I at ~1670 cm⁻¹)
  • Vibrational Theory of Cyclic Peptides

    • Title: The Structural Characterisation and DFT-Aided Interpretation of Vibr
    • Source: MDPI (Molecules, 2023).

    • Relevance: Validates the use of DFT and vibrational coupling theory in assigning bands in cyclic diketopiperazine rings.
  • Vicinal Carbonyl Analysis

    • Title: Infrared and Raman characteristic group frequencies: tables and charts.

    • Source: Spectrochimica Acta (General Reference).

    • Context: Supports the assignment of vicinal dicarbonyls (cyclic oxamides) to the 1690+ cm⁻¹ region due to dipolar coupling.

Sources

Comparative

A Comparative Analysis of 1-(Propan-2-yl)piperazine-2,3-dione and its 2,5-dione Isomer for Drug Discovery Applications

In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone for the development of novel therapeutics, offering a versatile framework for structural modification to fine-tune pharmacological activit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone for the development of novel therapeutics, offering a versatile framework for structural modification to fine-tune pharmacological activity.[1] Within this class, piperazinediones, particularly the 2,3-dione and 2,5-dione isomers, represent critical building blocks. The seemingly subtle shift of a carbonyl group between these isomers can profoundly impact their physicochemical properties, metabolic stability, and biological activity. This guide provides an in-depth comparison of 1-(Propan-2-yl)piperazine-2,3-dione and 1-(Propan-2-yl)piperazine-2,5-dione, offering a technical framework and experimental protocols for researchers in drug development.

Structural and Physicochemical Distinctions

The fundamental difference between the 2,3-dione and 2,5-dione isomers lies in the arrangement of the carbonyl groups within the piperazine ring. The 1-(Propan-2-yl)piperazine-2,3-dione features adjacent carbonyls, creating an α-dicarbonyl moiety, whereas the 2,5-dione isomer has its carbonyls at opposite positions, forming a cyclic dipeptide-like structure. This variance in structure is anticipated to influence key physicochemical parameters critical for drug development, such as polarity, hydrogen bonding capacity, and molecular conformation.

Below is a table summarizing the predicted and known properties of the parent piperazine-2,3-dione and piperazine-2,5-dione, which can be extrapolated to their 1-isopropyl substituted derivatives.

PropertyPiperazine-2,3-dionePiperazine-2,5-dioneRationale for Predicted Differences in 1-Isopropyl Derivatives
Molecular Weight 114.10 g/mol [2]114.10 g/mol [3]The 1-isopropyl derivatives will have the same molecular weight.
XLogP3-AA -1[2]-1.3[3]The 2,5-dione's symmetry may lead to slightly lower lipophilicity.
Hydrogen Bond Donors 2[2]2[3]Both parent compounds have two N-H donors. The 1-isopropyl substitution will reduce this to one on the non-substituted nitrogen.
Hydrogen Bond Acceptors 2[2]2[3]Both isomers possess two carbonyl oxygen acceptors.
Predicted Solubility HigherLowerThe asymmetry and potential for dipole-dipole interactions in the 2,3-dione may enhance aqueous solubility compared to the more crystalline and symmetrically packed 2,5-dione.[4]
Predicted Stability Potentially lowerHigherThe α-dicarbonyl group in the 2,3-dione is more susceptible to nucleophilic attack and potential ring-opening reactions compared to the more stable amide bonds in the 2,5-dione.[4]

Synthesis Strategies: A Tale of Two Isomers

The synthetic routes to these two isomers are distinct, reflecting their different structural motifs.

Synthesis of 1-(Propan-2-yl)piperazine-2,3-dione

A common approach to N-substituted piperazine-2,3-diones involves a two-step process: cyclization followed by substitution, or a more direct route starting with a substituted diamine. A versatile method involves the cyclization of ethylenediamine with a cyclizing reagent to form the piperazine-2,3-dione intermediate, which can then be N-substituted.[5][6]

Ethylenediamine Ethylenediamine Piperazine-2,3-dione Piperazine-2,3-dione Ethylenediamine->Piperazine-2,3-dione Cyclization Cyclizing Reagent (e.g., Diethyl Oxalate) Cyclizing Reagent (e.g., Diethyl Oxalate) Cyclizing Reagent (e.g., Diethyl Oxalate)->Piperazine-2,3-dione 1-(Propan-2-yl)piperazine-2,3-dione 1-(Propan-2-yl)piperazine-2,3-dione Piperazine-2,3-dione->1-(Propan-2-yl)piperazine-2,3-dione N-Alkylation Isopropyl Halide + Base Isopropyl Halide + Base Isopropyl Halide + Base->1-(Propan-2-yl)piperazine-2,3-dione

Fig 1. Synthetic pathway for 1-(Propan-2-yl)piperazine-2,3-dione.
Synthesis of 1-(Propan-2-yl)piperazine-2,5-dione

The synthesis of N-substituted piperazine-2,5-diones often commences with the cyclization of dipeptides or their esters.[7] For the target molecule, this would typically involve a dipeptide containing N-isopropyl glycine and glycine.

N-isopropyl Glycine N-isopropyl Glycine Dipeptide Intermediate Dipeptide Intermediate N-isopropyl Glycine->Dipeptide Intermediate Peptide Coupling Glycine Methyl Ester Glycine Methyl Ester Glycine Methyl Ester->Dipeptide Intermediate 1-(Propan-2-yl)piperazine-2,5-dione 1-(Propan-2-yl)piperazine-2,5-dione Dipeptide Intermediate->1-(Propan-2-yl)piperazine-2,5-dione Cyclization Heat / Base Heat / Base Heat / Base->1-(Propan-2-yl)piperazine-2,5-dione

Fig 2. Synthetic pathway for 1-(Propan-2-yl)piperazine-2,5-dione.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of both isomers would show characteristic signals for the isopropyl group (a doublet for the methyls and a septet for the CH). The piperazine ring protons will appear as multiplets, with their chemical shifts and coupling patterns being distinct for each isomer due to the different electronic environments created by the carbonyl groups.

¹³C NMR: The carbon NMR spectra will be particularly informative in distinguishing the isomers. The 2,3-dione will exhibit two closely spaced carbonyl signals at a lower field, while the 2,5-dione will show a single, more shielded carbonyl resonance due to symmetry. The chemical shifts of the piperazine ring carbons will also differ significantly.

Infrared (IR) Spectroscopy

Both isomers will display strong carbonyl (C=O) stretching absorptions in the region of 1650-1750 cm⁻¹. The 2,3-dione may show a broader or split carbonyl band due to the interaction of the adjacent carbonyls. The N-H stretching vibration (for the unsubstituted nitrogen) will be visible around 3200-3400 cm⁻¹.

Mass Spectrometry (MS)

Both isomers will have the same molecular ion peak. However, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) are expected to differ, reflecting the distinct bond arrangements and providing a means of differentiation.

Experimental Protocols for Comparative Analysis

To empirically compare these isomers, a series of standardized experiments should be conducted.

Protocol for Determining Aqueous Solubility

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[8]

Objective: To determine the equilibrium solubility of each isomer in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

  • 1-(Propan-2-yl)piperazine-2,3-dione and 1-(Propan-2-yl)piperazine-2,5-dione

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Validated HPLC-UV or LC-MS method for quantification

Procedure:

  • Add an excess amount (e.g., 2 mg) of the solid compound to a vial containing a known volume (e.g., 1 mL) of PBS.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated HPLC-UV or LC-MS method.

  • Calculate the original concentration in the saturated solution by applying the dilution factor.

cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess solid to buffer B Shake at constant temperature for 24-48h A->B C Filter supernatant B->C D Dilute sample C->D E Quantify using HPLC/LC-MS D->E

Fig 3. Workflow for the shake-flask solubility assay.
Protocol for Assessing Chemical Stability

A stability-indicating HPLC method should be developed to compare the degradation profiles of the two isomers under various stress conditions.[9][10]

Objective: To evaluate the stability of each isomer under acidic, basic, oxidative, and photolytic stress.

Materials:

  • Stock solutions of each isomer in a suitable solvent (e.g., acetonitrile/water).

  • 1 M HCl, 1 M NaOH, 30% H₂O₂.

  • A photostability chamber.

  • HPLC system with a photodiode array (PDA) detector.

Procedure:

  • Forced Degradation Studies:

    • Acidic: Mix the isomer stock solution with 1 M HCl and heat at 60 °C for a specified time.

    • Basic: Mix the isomer stock solution with 1 M NaOH at room temperature.

    • Oxidative: Treat the isomer stock solution with 30% H₂O₂ at room temperature.

    • Photolytic: Expose the isomer stock solution to light according to ICH Q1B guidelines.

  • HPLC Analysis:

    • Develop an HPLC method that separates the parent compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water is a good starting point.

    • Analyze the stressed samples at various time points.

    • Use a PDA detector to assess peak purity and identify the formation of new peaks.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound and the formation of major degradation products over time.

    • Compare the degradation profiles of the two isomers under each stress condition.

Protocol for a Comparative Receptor Binding Assay

Given that many piperazine derivatives interact with G-protein coupled receptors (GPCRs), a competitive radioligand binding assay is a suitable method for comparing their receptor affinity.[11][12]

Objective: To determine the binding affinity (Ki) of each isomer for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR.

  • A suitable radioligand for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors).

  • Scintillation vials and cocktail.

  • A microplate scintillation counter.

Procedure:

  • In a 96-well plate, add increasing concentrations of the test compound (isomer).

  • Add a fixed concentration of the radioligand to each well.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate at room temperature for a specified time to reach binding equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the isomer that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Anticipated Differences in Biological Activity

The structural variations between the 2,3-dione and 2,5-dione isomers are expected to translate into different biological activities. The 2,5-dione structure, being a cyclic dipeptide, may exhibit greater metabolic stability and could be designed to mimic or antagonize peptide-receptor interactions.[4] These compounds have shown a wide range of biological effects, including anticancer and antiviral properties.[4] The 2,3-dione, with its reactive α-dicarbonyl system, might act as an enzyme inhibitor or a covalent modifier of biological targets. The anthelmintic action of some piperazine derivatives is mediated through their effects on GABA receptors, and it is plausible that these isomers could exhibit differential activity at such ion channels.[13]

Conclusion

The choice between a 1-(Propan-2-yl)piperazine-2,3-dione and a 1-(Propan-2-yl)piperazine-2,5-dione scaffold in a drug discovery program is a critical decision that should be guided by empirical data. The 2,5-dione isomer is anticipated to offer greater chemical stability, a property often desirable for oral drug candidates. Conversely, the 2,3-dione's unique electronic and structural features might provide opportunities for novel mechanisms of action. The experimental protocols outlined in this guide provide a robust framework for a head-to-head comparison of these isomers, enabling researchers to make data-driven decisions in the pursuit of new and effective therapeutics.

References

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • Human Journals. (2023, February 28). Stability Indicating HPLC Method Development: A Review. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Academia.edu. (n.d.). stability indicating hplc method development: a review. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024, May 1). How to Develop Stability Indicating HPLC Methods. [Link]

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  • ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

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  • Journal of Biological Chemistry. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • PubMed. (2018, February 1). A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors: synthetic sequence and the structure of a representative product, (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione. [Link]

  • MDPI. (2021, November 13). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. [Link]

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  • ResearchGate. (2026, January 22). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

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  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • PMC. (2024, August 1). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. [Link]

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Validation

A Comparative Guide to the Crystal Structures of N-Substituted Piperazine-2,3-diones

For Researchers, Scientists, and Drug Development Professionals The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1] Its unique structural and physicochemical properties, including the presence of two nitrogen atoms that can be functionalized, allow for the fine-tuning of pharmacological profiles.[2] This guide provides a comparative analysis of the crystal structure data for N-substituted piperazine-2,3-diones, a class of compounds with significant potential in drug discovery. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, as it influences their interaction with biological targets and their physicochemical properties.

The Piperazine-2,3-dione Scaffold: A Brief Introduction

The piperazine-2,3-dione core is a six-membered heterocyclic ring containing two nitrogen atoms and two adjacent carbonyl groups. This arrangement imparts a degree of rigidity to the ring and provides hydrogen bond donors and acceptors, which are crucial for molecular recognition. The substitution at the nitrogen atoms (N1 and N4) dramatically influences the molecule's conformation, crystal packing, and, ultimately, its biological activity.

Comparative Analysis of Crystal Structures

The following table summarizes the available crystallographic data for a selection of N-substituted piperazine-2,3-diones. This data provides insights into how different substituents on the nitrogen atoms affect the crystal system, space group, unit cell dimensions, and the conformation of the piperazine-2,3-dione ring.

Compound NameFormulaSubstituent(R)Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ring ConformationRef.
Piperazine-2,3-dioneC₄H₆N₂O₂H---------[3]
1,4-Dimethylpiperazine-2,3-dioneC₆H₁₀N₂O₂CH₃MonoclinicP2₁/n7.37818.351212.130690106.85590Half-chair[4]

Note: The full crystallographic data for Piperazine-2,3-dione can be accessed through the Cambridge Structural Database (CSD) with reference code 132038.[3]

Key Observations:
  • Ring Conformation: In the case of 1,4-dimethylpiperazine-2,3-dione, the piperazine-2,3-dione ring adopts a half-chair conformation .[4] This is a common conformation for six-membered rings, and the deviation from a perfect chair is likely due to the presence of the two carbonyl groups. The planarity of the amide bonds influences the overall ring puckering.

  • Influence of N-Substitution: The substitution of the hydrogen atoms on the nitrogens with methyl groups in 1,4-dimethylpiperazine-2,3-dione leads to a specific crystal packing arrangement. The absence of N-H donors in the fully substituted derivative means that C-H···O interactions become the primary drivers of the supramolecular assembly, forming layers within the crystal lattice.[4] In the parent, unsubstituted piperazine-2,3-dione, strong N-H···O hydrogen bonds are expected to dominate the crystal packing.

Experimental Protocols

Synthesis of N-Substituted Piperazine-2,3-diones

A general and efficient method for the synthesis of N-monosubstituted piperazine-2,3-diones has been reported, which involves a two-step process.[5]

Step 1: Synthesis of Piperazine-2,3-dione Intermediate

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnels, dissolve ethylenediamine in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent).

  • Cyclization: Cool the solution and slowly add a cyclizing reagent, such as diethyl oxalate, while maintaining the temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Isolation: Upon completion, the intermediate piperazine-2,3-dione can be isolated by filtration or extraction. For the subsequent step, the isolated intermediate can be used directly.[5]

Step 2: N-Substitution Reaction

  • Reaction Setup: Dissolve the piperazine-2,3-dione intermediate in a suitable aprotic solvent (e.g., DMF or DMSO).

  • Deprotonation: Add a suitable base (e.g., NaH or K₂CO₃) to deprotonate one of the nitrogen atoms.

  • Addition of Electrophile: Slowly add the desired substituting agent (e.g., an alkyl halide, benzyl halide, or aryl halide) to the reaction mixture.

  • Reaction Monitoring and Work-up: Monitor the reaction until completion. The reaction mixture is then typically quenched with water and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired N-substituted piperazine-2,3-dione.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Substitution A Ethylenediamine C Piperazine-2,3-dione (Intermediate) A->C Reaction B Cyclizing Reagent (e.g., Diethyl Oxalate) B->C Reaction D Piperazine-2,3-dione F N-Substituted Piperazine-2,3-dione D->F Reaction E Base + Substituent (R-X) E->F Reaction

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is crucial for accurate crystal structure determination. The following are general protocols that can be adapted for N-substituted piperazine-2,3-diones.[2][6][7]

1. Slow Evaporation

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility. Highly soluble compounds tend to form small crystals.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent. Gentle heating may be required to dissolve the compound completely.

  • Filtration: Filter the solution through a syringe filter or a small cotton plug in a pipette to remove any dust or particulate matter that could act as nucleation sites.

  • Crystallization: Transfer the filtered solution to a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

2. Vapor Diffusion

  • Setup: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Antisolvent: In the larger container, add a more volatile solvent in which the compound is less soluble (the "antisolvent").

  • Diffusion: The antisolvent will slowly diffuse into the solution in the inner vial, gradually decreasing the solubility of the compound and promoting the growth of single crystals.

3. Liquid-Liquid Diffusion

  • Layering: In a narrow tube or vial, carefully layer a solution of the compound with a less dense, miscible solvent in which the compound is insoluble.

  • Diffusion: Over time, the two liquids will slowly mix at the interface, leading to a gradual decrease in solubility and the formation of crystals.

Crystallization_Workflow cluster_purification Purification cluster_crystallization Crystallization Methods Purified_Compound Purified Compound Slow_Evaporation Slow Evaporation Purified_Compound->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Purified_Compound->Vapor_Diffusion Liquid_Diffusion Liquid-Liquid Diffusion Purified_Compound->Liquid_Diffusion Single_Crystals Single Crystals for X-ray Diffraction Slow_Evaporation->Single_Crystals Yields Vapor_Diffusion->Single_Crystals Yields Liquid_Diffusion->Single_Crystals Yields

The Importance of Crystal Structure Data in Drug Development

The precise knowledge of the three-dimensional structure of N-substituted piperazine-2,3-diones is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the specific spatial arrangement of substituents with biological activity to guide the design of more potent and selective drug candidates.

  • Pharmacophore Modeling: Identifying the key structural features and their relative orientations required for binding to a biological target.

  • In Silico Screening: Using the crystal structure as a starting point for computational studies to predict the binding of new derivatives.

  • Polymorphism Studies: Identifying and characterizing different crystalline forms of a drug substance, which can have significant implications for its stability, solubility, and bioavailability.

Conclusion

This guide provides a foundational understanding of the crystal structure of N-substituted piperazine-2,3-diones. While the available crystallographic data for this specific class of compounds is still growing, the provided information on the parent and dimethyl-substituted derivatives, combined with general synthetic and crystallization protocols, offers a valuable resource for researchers in the field. As more crystal structures of diverse N-substituted piperazine-2,3-diones become available, a more comprehensive comparative analysis will be possible, further aiding in the rational design of novel therapeutics based on this versatile scaffold.

References

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